Tert-butyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate
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Overview
Description
Tert-butyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, tert-butyl acetoacetate, and ammonia.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with tert-butyl acetoacetate under basic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the compound undergoes esterification to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Tert-butyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate
- Tert-butyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate
- Tert-butyl 2-amino-3-(4-methylphenyl)-2-methylpropanoate
Uniqueness
Tert-butyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)14(4,16)9-10-5-7-11(15)8-6-10/h5-8H,9,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZVMOCWKILAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CC1=CC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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